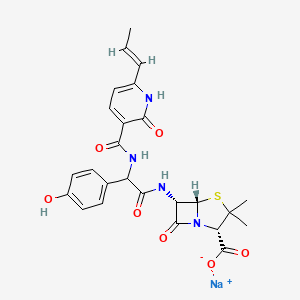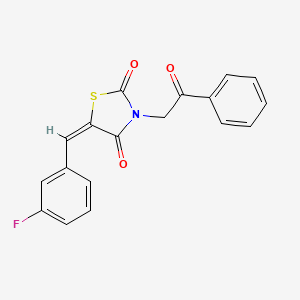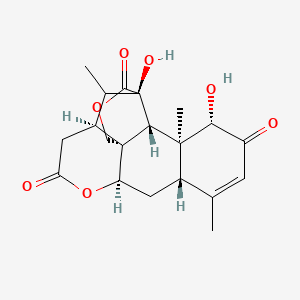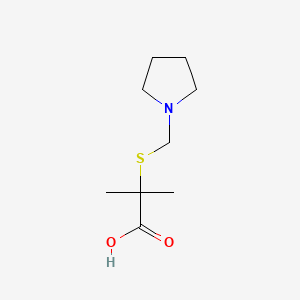
Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- is a chemical compound with the molecular formula C9H17NO2S It is known for its unique structure, which includes a pyrrolidine ring and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- typically involves the reaction of 2-methylpropionic acid with pyrrolidine and a thiol compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: N-substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The thioether linkage and pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may exert its effects by modulating enzyme activity or receptor signaling pathways, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)-
- 2-Methyl-2-[(1-pyrrolidinylmethyl)thio]propionic acid
- 2-Methyl-2-[(1-pyrrolidinylmethyl)thio]propanoic acid
Uniqueness
Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- is unique due to its specific structural features, including the thioether linkage and pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
92187-56-9 |
|---|---|
Fórmula molecular |
C9H17NO2S |
Peso molecular |
203.30 g/mol |
Nombre IUPAC |
2-methyl-2-(pyrrolidin-1-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,8(11)12)13-7-10-5-3-4-6-10/h3-7H2,1-2H3,(H,11,12) |
Clave InChI |
BBVIPYNNUIYKFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)SCN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


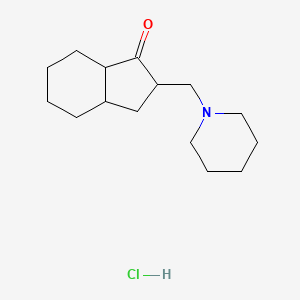
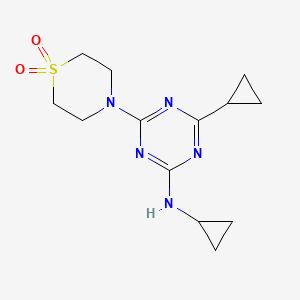
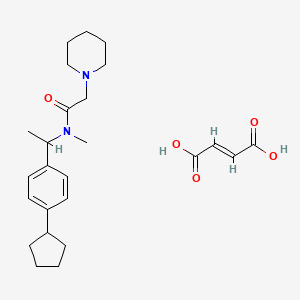
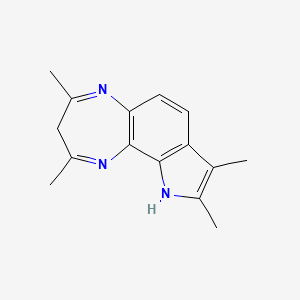
![1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12761390.png)
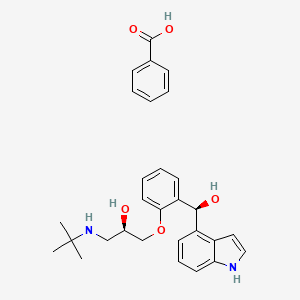

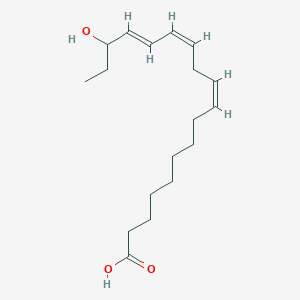
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
